5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core with a benzyl substituent at position 5 and a methyl group at position 1. The 2-chloro-4-fluorobenzyl moiety introduces steric bulk and electronic effects, enhancing interactions with biological targets such as enzymes or receptors. Pyrazolo[3,4-d]pyrimidines are pharmacologically significant, showing antitumor, antifungal, and enzyme inhibitory activities .
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O/c1-18-12-10(5-17-18)13(20)19(7-16-12)6-8-2-3-9(15)4-11(8)14/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBIZFPXVDASOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities. TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain. Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered, which are associated with the proliferation, differentiation, and survival of cells.
Biochemical Pathways
The compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways. These pathways are associated with the proliferation, differentiation, and survival of cells. The compound’s interaction with TRKs leads to the inhibition of these pathways, thereby potentially preventing the proliferation and differentiation of cancer cells.
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9. This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Biological Activity
5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 84946-20-3) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a chloro and fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClF N4 |
| Molecular Weight | 260.69 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by substitution reactions to introduce the chloro and fluorobenzyl moieties.
Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition of cell proliferation in various cancer cell lines:
- Cell Lines Tested : HeLa, HCT116, A375
- Mechanism : Inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9.
In a study, a related compound demonstrated an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory activity .
Antimicrobial Activity
Compounds similar to this compound have also shown antimicrobial properties. These activities are often attributed to the disruption of bacterial cellular processes through interference with DNA or protein synthesis.
Case Studies
- Study on Antitumor Effects : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their effects on tumor growth in vivo. The results showed a significant reduction in tumor size compared to controls, highlighting the potential of these compounds in cancer therapy.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial effects.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : By inhibiting key kinases involved in cell cycle regulation.
- Interference with DNA Repair Mechanisms : Potentially affecting cellular responses to DNA damage.
Comparison with Similar Compounds
Substituent Effects on Core Structure
The dihedral angle between the benzyl group and the pyrazolopyrimidinone core influences molecular conformation and target binding. For example:
Antifungal Activity
| Compound | Substituents | EC50 (mg/L) vs. Valsa mali | |
|---|---|---|---|
| Target Compound | 2-chloro-4-fluorobenzyl | Data pending | |
| 8IIId | 2-chloroethyl, pyridin-4-yl | 1.93 | |
| 8Vc (Chiral derivative) | Optimized chiral groups | 0.22 |
The 2-chloro-4-fluorobenzyl group may enhance membrane permeability compared to 2-chloroethyl (8IIId), though chirality (8Vc) remains critical for potency .
Enzyme Inhibition
- PDE5 Inhibition : Analogs like 6-benzyl-1-(4-phenylbutyl)-... show IC50 = 90 nM, suggesting halogenated benzyl groups improve target affinity .
- Src Kinase Inhibition : Derivatives with hydroxy-phenylethyl groups (e.g., 7a ) demonstrate alkyl chain flexibility’s role in binding .
Toxicity and Physicochemical Properties
Computational Toxicity
Q & A
Q. Experimental Design :
- In vitro Assays : Dose-response curves to determine IC₅₀ values.
- In vivo Models : Plant infection assays (e.g., apple leaves inoculated with Valsa mali) .
How should researchers address contradictions in reported synthetic yields or bioactivity data across studies?
Advanced Question
Discrepancies often arise from variations in:
- Reagent Purity : Impurities in starting materials (e.g., benzyl halides) reduce yields .
- Analytical Methods : Differences in HPLC/UV protocols for bioactivity quantification .
Resolution Strategies :
Reproduce Key Experiments : Standardize conditions (e.g., solvent, catalyst) across labs.
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA for yield variability) .
Cross-Validate Mechanisms : Use orthogonal assays (e.g., both fluorescence microscopy and enzymatic assays) to confirm bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
